Piperidine, 4-methyl-1-(3-phenyl-2-propenyl)-
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Overview
Description
Piperidine, 4-methyl-1-(3-phenyl-2-propenyl)-, is a derivative of piperidine, a six-membered heterocyclic amine. This compound features a piperidine ring substituted with a 4-methyl group and a 1-(3-phenyl-2-propenyl) group. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperidine derivatives often involves hydrogenation, cyclization, and cycloaddition reactions. For Piperidine, 4-methyl-1-(3-phenyl-2-propenyl)-, a common synthetic route includes the reaction of 4-methylpiperidine with cinnamaldehyde under acidic conditions, followed by reduction .
Industrial Production Methods
Industrially, piperidine derivatives are produced through catalytic hydrogenation of pyridine over molybdenum disulfide catalysts. This method is efficient and cost-effective, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Piperidine, 4-methyl-1-(3-phenyl-2-propenyl)-, undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions.
Major Products
The major products formed from these reactions include N-oxides, saturated piperidine derivatives, and various substituted piperidines .
Scientific Research Applications
Piperidine, 4-methyl-1-(3-phenyl-2-propenyl)-, has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the synthesis of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of Piperidine, 4-methyl-1-(3-phenyl-2-propenyl)-, involves its interaction with various molecular targets. It can bind to receptors and enzymes, modulating their activity. The exact pathways depend on the specific biological context and the functional groups present on the compound .
Comparison with Similar Compounds
Similar Compounds
- Piperidine, 1-(1-oxo-3-phenyl-2-propenyl)-
- 1-[3-(4-tert-butylphenyl)-2-methylpropyl]piperidine
- 1-(2-phenethyl)-4-(N-propionylanilino)piperidine
Uniqueness
Piperidine, 4-methyl-1-(3-phenyl-2-propenyl)-, is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
646450-04-6 |
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Molecular Formula |
C15H21N |
Molecular Weight |
215.33 g/mol |
IUPAC Name |
4-methyl-1-(3-phenylprop-2-enyl)piperidine |
InChI |
InChI=1S/C15H21N/c1-14-9-12-16(13-10-14)11-5-8-15-6-3-2-4-7-15/h2-8,14H,9-13H2,1H3 |
InChI Key |
VSQICQQFSSTKTR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)CC=CC2=CC=CC=C2 |
Origin of Product |
United States |
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